molecular formula C19H16F3N3OS B2608398 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226431-47-5

2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2608398
CAS RN: 1226431-47-5
M. Wt: 391.41
InChI Key: SBJHTFPOIZODIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate as a novel and potential activator for p-tolyl thioglycoside donors . This activation protocol features mild conditions and high compatibility with some classic strategies for the stereoselective construction of biologically relevant glycosidic linkages .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a combination of different functional groups. The exact structure would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions and reagents used. For instance, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate can activate batches of p-tolyl thioglycoside donors at room temperature .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of compounds related to 2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide have been widely explored in scientific research. Studies have detailed the synthesis of various derivative compounds, emphasizing the structural confirmation through techniques such as 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis. For instance, Duran and Canbaz (2013) synthesized drug precursors by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirming their structures with the mentioned techniques. Their study also determined the acidity constants of these derivatives, providing insights into their chemical behavior and potential applications in drug development Duran & Canbaz, 2013.

Antimicrobial and Anticancer Activities

The biological activities of these compounds, particularly their antimicrobial and anticancer properties, have been a significant focus. Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and tested them for their antibacterial activity, finding significant activity against various strains. This underscores the potential of such compounds in developing new antibacterial agents Ramalingam, Ramesh, & Sreenivasulu, 2019.

Furthermore, Duran and Demirayak (2012) explored the anticancer activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. Their compounds exhibited reasonable anticancer activity against various human tumor cell lines, highlighting the potential of these derivatives in cancer therapy Duran & Demirayak, 2012.

Reactivity and Cascade Reactions

The reactivity of similar compounds has been studied for their use in synthesizing heterocyclic structures through cascade reactions. Schmeyers and Kaupp (2002) demonstrated the versatility of thioureido-acetamides in one-pot cascade reactions to produce various heterocyclic syntheses, showcasing the compound's potential in efficient and sustainable chemical synthesis Schmeyers & Kaupp, 2002.

Coordination Complexes and Antioxidant Activity

Studies have also delved into the formation of coordination complexes and their biological applications. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their coordination complexes, investigating the effect of hydrogen bonding on the self-assembly process. Their findings contribute to understanding the structural and functional versatility of such compounds, particularly in their antioxidant activity Chkirate et al., 2019.

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-12-5-7-13(8-6-12)16-10-24-18(27-11-17(23)26)25(16)15-4-2-3-14(9-15)19(20,21)22/h2-10H,11H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJHTFPOIZODIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

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